5-Methoxy-2-vinylbenzaldehyde
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Overview
Description
5-Methoxy-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, featuring an ethenyl group at the second position and a methoxy group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl halides in the presence of anhydrous potassium carbonate. This reaction is typically carried out in refluxing acetone, yielding high amounts of the desired product .
Another method involves the treatment of 2-ethoxy-5-bromobenzaldehyde with n-butyllithium, morpholine, and nitrobenzene. This reaction produces 2-ethoxy-5-hydroxybenzaldehyde, which can then undergo O-alkylation to form 2-ethoxy-5-alkoxybenzaldehydes .
Industrial Production Methods
Industrial production of 2-ethenyl-5-methoxybenzaldehyde often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes may also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted benzaldehyde derivatives.
Scientific Research Applications
5-Methoxy-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-ethenyl-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. This compound acts as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting microbial growth . The presence of functional groups such as the aldehyde and methoxy groups plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: Similar structure but with a hydroxyl group instead of an ethenyl group.
4-Methoxybenzaldehyde: Lacks the ethenyl group and has the methoxy group at the fourth position.
Eugenol: Contains a methoxy group and an allyl group, commonly used in perfumes and as an antioxidant
Uniqueness
5-Methoxy-2-vinylbenzaldehyde is unique due to the presence of both the ethenyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-ethenyl-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-5-10(12-2)6-9(8)7-11/h3-7H,1H2,2H3 |
InChI Key |
CYAAVEVVWDDFTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)C=O |
Origin of Product |
United States |
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